molecular formula C18H27N3O2 B2842997 4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2320445-49-4

4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2842997
CAS No.: 2320445-49-4
M. Wt: 317.433
InChI Key: TVWAIQVAAVWEKJ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its properties may be explored for applications in material science, such as the development of new polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, in the presence of a catalyst.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the pyrimidine core.

    Incorporation of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced via an etherification reaction, where a tetrahydrofuran derivative reacts with a hydroxyl group on the piperidinyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine core or the piperidinyl moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum, or other transition metal catalysts for cyclopropanation and substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-6-((1-((tetrahydrofuran-3-yl)methyl)piperidin-4-yl)methoxy)pyridine: Similar structure but with a pyridine core instead of pyrimidine.

    4-Cyclopropyl-6-((1-((tetrahydrofuran-3-yl)methyl)piperidin-4-yl)methoxy)benzene: Similar structure but with a benzene core.

Uniqueness

The uniqueness of 4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine lies in its specific combination of functional groups and the pyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-cyclopropyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-2-16(1)17-9-18(20-13-19-17)23-12-14-3-6-21(7-4-14)10-15-5-8-22-11-15/h9,13-16H,1-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWAIQVAAVWEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)CC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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